1-[(4-chlorophenyl)methyl]-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]urea 1-[(4-chlorophenyl)methyl]-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]urea
Brand Name: Vulcanchem
CAS No.: 1428355-12-7
VCID: VC11895619
InChI: InChI=1S/C20H24ClN3O2/c1-24(2)18(15-5-8-19-16(11-15)9-10-26-19)13-23-20(25)22-12-14-3-6-17(21)7-4-14/h3-8,11,18H,9-10,12-13H2,1-2H3,(H2,22,23,25)
SMILES: CN(C)C(CNC(=O)NCC1=CC=C(C=C1)Cl)C2=CC3=C(C=C2)OCC3
Molecular Formula: C20H24ClN3O2
Molecular Weight: 373.9 g/mol

1-[(4-chlorophenyl)methyl]-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]urea

CAS No.: 1428355-12-7

Cat. No.: VC11895619

Molecular Formula: C20H24ClN3O2

Molecular Weight: 373.9 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-chlorophenyl)methyl]-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]urea - 1428355-12-7

Specification

CAS No. 1428355-12-7
Molecular Formula C20H24ClN3O2
Molecular Weight 373.9 g/mol
IUPAC Name 1-[(4-chlorophenyl)methyl]-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]urea
Standard InChI InChI=1S/C20H24ClN3O2/c1-24(2)18(15-5-8-19-16(11-15)9-10-26-19)13-23-20(25)22-12-14-3-6-17(21)7-4-14/h3-8,11,18H,9-10,12-13H2,1-2H3,(H2,22,23,25)
Standard InChI Key UFUOZLPCPKDTGW-UHFFFAOYSA-N
SMILES CN(C)C(CNC(=O)NCC1=CC=C(C=C1)Cl)C2=CC3=C(C=C2)OCC3
Canonical SMILES CN(C)C(CNC(=O)NCC1=CC=C(C=C1)Cl)C2=CC3=C(C=C2)OCC3

Introduction

Chemical Structure and Physicochemical Properties

The compound features a central urea scaffold (NHCONH-\text{NH}-\text{CO}-\text{NH}-) linked to two aromatic groups:

  • A 4-chlorobenzyl group attached to one nitrogen atom.

  • A 2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl group on the adjacent nitrogen .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC20H24ClN3O2\text{C}_{20}\text{H}_{24}\text{ClN}_{3}\text{O}_{2}
Molecular Weight373.9 g/mol
DensityNot reported
Boiling/Melting PointsNot reported
SolubilityLikely polar aprotic solvents

The presence of the dimethylamino group enhances solubility in polar solvents, while the chlorophenyl and dihydrobenzofuran moieties contribute to hydrophobic interactions .

Synthesis and Structural Insights

While no direct synthesis protocol for this compound is documented in the literature, analogous urea derivatives are typically synthesized via reactions between aryl isocyanates and amines . For example:

  • Step 1: Condensation of 4-chlorobenzylamine with an isocyanate precursor.

  • Step 2: Introduction of the 2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl group via nucleophilic substitution or reductive amination .

Crystallographic studies of similar urea derivatives reveal that the urea moiety forms hydrogen bonds with biological targets, a critical feature for inhibitory activity . The dihydrobenzofuran ring adopts a planar conformation, while the chlorophenyl group introduces steric bulk, potentially enhancing binding specificity .

Biological Activity and Mechanisms

Though direct pharmacological data for this compound are unavailable, structurally related diaryl ureas exhibit:

  • Anticancer Activity: Urea derivatives inhibit kinases (e.g., BRAF) by forming hydrogen bonds with catalytic residues . For instance, compound 7u (a diaryl urea analog) showed IC50_{50} values of 2.39 μM against A549 lung cancer cells .

  • Antimicrobial Potential: Urea-based compounds disrupt bacterial virulence factors, such as mono-ADP-ribosyltransferases .

  • Central Nervous System Effects: Some analogs modulate metabotropic glutamate receptors (mGluR5), suggesting applications in neurological disorders .

Table 2: Comparative Bioactivity of Urea Analogs

CompoundTargetIC50_{50}/Ki_{i}Source
SorafenibBRAF Kinase2.12 μM (A549 cells)
7uBRAF Kinase2.39 μM (A549 cells)
FenobammGluR510–100 nM

Future Research Directions

  • Synthesis Optimization: Develop scalable routes using green chemistry principles .

  • Target Identification: Screen against kinase panels and bacterial virulence factors .

  • ADMET Studies: Evaluate pharmacokinetics and toxicity in preclinical models .

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